3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications
Versatile Scaffold for Biologically Active Compounds
The saturated pyrrolidine ring, as found in this compound, is notably utilized in medicinal chemistry to design treatments for various human diseases. Its significance is underlined by the ability to efficiently navigate pharmacophore space due to sp3-hybridization, contributing to the molecule's stereochemistry and enhancing three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation" (Giovanna Li Petri et al., 2021). This structural aspect facilitates the development of bioactive molecules with target selectivity, leveraging the pyrrolidine ring and its derivatives for creating compounds with diverse biological profiles.
Role in Synthetic Methodologies
The compound's architecture, incorporating pyrrolidine and thiazolidinedione moieties, positions it as a cornerstone in synthetic strategies for producing novel entities. These strategies involve ring construction from various cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereogenicity of carbons within the pyrrolidine ring is critical, as different stereoisomers and spatial orientations of substituents can dramatically alter the biological profile of drug candidates due to distinct binding modes to enantioselective proteins. This versatility underscores the compound's utility in guiding the design of new pyrrolidine compounds across different biological activities (Giovanna Li Petri et al., 2021).
Properties
IUPAC Name |
3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNMZJWALPENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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